molecular formula C8H2F6O B6342583 2,3,6-Trifluoro-4-(trifluoromethyl)benzaldehyde;  98% CAS No. 1262415-65-5

2,3,6-Trifluoro-4-(trifluoromethyl)benzaldehyde; 98%

Cat. No. B6342583
CAS RN: 1262415-65-5
M. Wt: 228.09 g/mol
InChI Key: XXLGGSKAMUKYSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,6-Trifluoro-4-(trifluoromethyl)benzaldehyde (TFTB) is a fluorinated aldehyde that is used in a variety of scientific research applications. It is a colorless liquid with a melting point of -56°C and a boiling point of 117°C. It is an important synthetic intermediate in the synthesis of several fluorinated compounds and has been used in a variety of chemical reactions.

Scientific Research Applications

2,3,6-Trifluoro-4-(trifluoromethyl)benzaldehyde; 98% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of fluorinated compounds. It has also been used in the synthesis of fluoro-substituted heterocyclic compounds and as a starting material in the synthesis of other fluorinated aldehydes. Additionally, it has been used in the synthesis of fluorinated polymers and as a reagent in the synthesis of fluorinated organometallic compounds.

Mechanism of Action

2,3,6-Trifluoro-4-(trifluoromethyl)benzaldehyde; 98% is an important intermediate in a variety of chemical reactions. It is commonly used in aldol condensations, where it reacts with an aldehyde or ketone to form a new carbon-carbon bond. It can also be used in other chemical reactions, such as Michael additions and nucleophilic fluorination reactions.
Biochemical and Physiological Effects
2,3,6-Trifluoro-4-(trifluoromethyl)benzaldehyde; 98% has been studied for its biochemical and physiological effects. It has been found to be non-toxic, non-mutagenic, and non-irritating. It has also been found to have no adverse effects on the cardiovascular, respiratory, or reproductive systems.

Advantages and Limitations for Lab Experiments

2,3,6-Trifluoro-4-(trifluoromethyl)benzaldehyde; 98% has several advantages for use in laboratory experiments. It is a relatively stable compound that is easy to handle and store. It is also non-toxic, non-mutagenic, and non-irritating, making it safe to use in laboratory experiments. However, it is a relatively expensive compound, which may limit its use in some laboratory experiments.

Future Directions

The use of 2,3,6-Trifluoro-4-(trifluoromethyl)benzaldehyde; 98% in scientific research is expected to continue to grow in the future. It is expected to be used in the synthesis of a variety of fluorinated compounds, including heterocyclic compounds and polymers. Additionally, it may be used in the synthesis of organometallic compounds and as a reagent in a variety of chemical reactions. Furthermore, it is expected to be studied further for its biochemical and physiological effects.

Synthesis Methods

2,3,6-Trifluoro-4-(trifluoromethyl)benzaldehyde; 98% can be synthesized through a variety of methods. One method involves the reaction of 2,3,4,6-tetrafluoro-4-hydroxybenzaldehyde with trifluoromethanesulfonic anhydride (TFMS) in the presence of a catalytic amount of pyridine. The reaction proceeds through an aldol condensation to form the desired product.

properties

IUPAC Name

2,3,6-trifluoro-4-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F6O/c9-5-1-4(8(12,13)14)7(11)6(10)3(5)2-15/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLGGSKAMUKYSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)C=O)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801226192
Record name Benzaldehyde, 2,3,6-trifluoro-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801226192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6-Trifluoro-4-(trifluoromethyl)benzaldehyde

CAS RN

1262415-65-5
Record name Benzaldehyde, 2,3,6-trifluoro-4-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262415-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2,3,6-trifluoro-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801226192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.